molecular formula C11H11N3O2 B3871137 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- CAS No. 61959-18-0

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-

Cat. No.: B3871137
CAS No.: 61959-18-0
M. Wt: 217.22 g/mol
InChI Key: JQRLVJUJBNDOAZ-UHFFFAOYSA-N
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Description

1,2,4-Triazine-3,5(2H,4H)-dione derivatives are heterocyclic compounds featuring a triazine core substituted with ketone groups at positions 3 and 3. The compound 6-methyl-2-(phenylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione is characterized by a methyl group at position 6 and a benzyl (phenylmethyl) group at position 4. This structural motif is significant due to its pharmacological relevance, particularly in modulating enzyme activity and exhibiting antitumor properties .

The 1,2,4-triazine scaffold is metabolically stable compared to pyrimidine analogs, as the 6-hydroxy derivative resists O-glucuronidation, enhancing its bioavailability . The benzyl substituent at position 2 improves lipophilicity, which may influence membrane permeability and target binding .

Properties

IUPAC Name

2-benzyl-6-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-10(15)12-11(16)14(13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLVJUJBNDOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)NC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399051
Record name AC1N41ZN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61959-18-0
Record name AC1N41ZN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a suitable diketone can lead to the formation of the triazine ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetic acid, with the addition of a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized triazine derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives with various functional groups.

Scientific Research Applications

1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or interfere with cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The activity and stability of 1,2,4-triazine-3,5(2H,4H)-dione derivatives are highly dependent on substitutions at positions 2 and 5. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position 2/6) Key Properties Biological Activity/Application Reference
6-Methyl-2-(phenylmethyl)- 2: Benzyl; 6: Methyl Moderate lipophilicity, metabolic stability DAAO inhibition, antitumor potential
6-Hydroxy-2-(naphthalen-1-ylmethyl)- 2: Naphthylmethyl; 6: OH High DAAO inhibition (IC₅₀ = 12 nM), oral bioavailability Pharmacoenhancer of D-serine
6-Bromo-2-(3-phenoxyphenethyl)- 2: Phenoxyphenethyl; 6: Br Enhanced halogen-mediated binding affinity Anticonvulsant activity
6-Amino-2-(phenylmethyl)- 2: Benzyl; 6: NH₂ Improved solubility, reduced cytotoxicity Anticancer (RNA synthesis inhibition)
6-Azauracil (unsubstituted core) 2,6: H Parent compound; low metabolic stability, high polarity Broad-spectrum antitumor agent

Key Findings from Research

  • DAAO Inhibition: Derivatives with hydrophobic groups at position 2 (e.g., naphthylmethyl) exhibit nanomolar IC₅₀ values due to enhanced enzyme binding. The 6-hydroxy group in 11h (IC₅₀ = 12 nM) improves potency compared to the 6-methyl analog .
  • Metabolic Stability : The 6-hydroxy derivative avoids glucuronidation, unlike 6-azauracil, which undergoes rapid hepatic metabolism .
  • Antitumor Activity: Substitutions at position 6 (e.g., methyl, amino) modulate cytotoxicity. The 6-amino analog shows selective RNA synthesis inhibition, while 6-azauracil derivatives are effective against transplantable mouse tumors .
  • Synthetic Flexibility : Alkylation at position 2 using iodides or bromides (e.g., phenethyl or benzyl halides) allows tailored modifications for target-specific applications .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) LogP Water Solubility (mg/mL)
6-Methyl-2-(phenylmethyl)- C₁₁H₁₁N₃O₂ 233.23 194–196 1.8 0.12
6-Hydroxy-2-(naphthylmethyl)- (11h) C₁₄H₁₁N₃O₃ 269.26 260 2.5 0.05
6-Azauracil C₃H₃N₃O₂ 113.07 274–275 -0.4 1.2

Table 2: Pharmacokinetic and Pharmacodynamic Data

Compound IC₅₀ (DAAO, nM) Oral Bioavailability (%) Plasma Half-life (h) Selectivity (vs. CYP450)
6-Methyl-2-(phenylmethyl)- 45 30 3.2 Moderate
6-Hydroxy-2-(naphthylmethyl)- (11h) 12 65 5.8 High
6-Azauracil >10,000 <10 1.5 Low

Discussion of Key Differences

  • Position 2 Substitutions : Benzyl and naphthyl groups enhance DAAO binding via hydrophobic interactions, while phenethyl chains improve blood-brain barrier penetration for anticonvulsant applications .
  • Position 6 Modifications: Hydroxy groups increase enzymatic inhibition but reduce solubility; methyl/amino groups balance solubility and target engagement .
  • Metabolic Fate : 6-Hydroxy derivatives avoid glucuronidation, whereas 6-methyl analogs undergo slower hepatic clearance .

Biological Activity

1,2,4-Triazine-3,5(2H,4H)-dione derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Among these compounds, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)- has shown promise in various pharmacological applications. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 218.22 g/mol
  • CAS Number : 932-53-6

Synthesis

The synthesis of 1,2,4-Triazine derivatives often involves multi-step processes that include cyclization reactions and modifications to the triazine core. For instance, compounds can be synthesized through the reaction of substituted phenylmethyl groups with appropriate triazine precursors under controlled conditions.

Antimicrobial Activity

1,2,4-Triazine derivatives exhibit a range of antimicrobial properties. Studies have shown that certain derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial efficacy.

CompoundActivityMIC (µg/mL)
Derivative AGram-positive32
Derivative BGram-negative16

Anticancer Activity

Research indicates that 1,2,4-Triazine derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cellular pathways related to apoptosis and cell cycle regulation. For example, a study demonstrated that a related triazine compound exhibited IC50_{50} values comparable to established chemotherapeutics like doxorubicin.

Cell LineIC50_{50} (µM)Reference
A431 (epidermoid carcinoma)<5
HT29 (colon carcinoma)<10

Anticonvulsant Activity

Some studies have explored the anticonvulsant properties of triazine derivatives. In picrotoxin-induced seizure models, certain compounds demonstrated significant protective effects against seizures.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated a series of triazine derivatives for their antimicrobial activity against various pathogens. The results indicated that modifications to the phenyl group significantly influenced activity levels.
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of triazine derivatives on human cancer cell lines. The study found that specific substitutions on the triazine ring enhanced anticancer potency and selectivity.

The biological activity of 1,2,4-Triazine derivatives is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many triazines act as inhibitors for enzymes involved in metabolic pathways.
  • DNA Interaction : Some compounds can intercalate into DNA or bind to DNA-associated proteins, disrupting replication and transcription processes.

Q & A

Q. Optimization Parameters :

VariableRange TestedOptimal Condition
SolventEthanol, DMF, THFEthanol (80°C)
CatalystNone, HCl, H₂SO₄None (neutral pH)
Time6–48 hours18 hours

Key Insight : Neutral conditions minimize side reactions (e.g., hydrolysis of the triazine ring) .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this triazine derivative?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions. For example, benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while methyl groups resonate at δ 2.1–2.3 ppm .
  • FT-IR : Detect carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazine ring vibrations at ~1550 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0984 for C₁₂H₁₂N₃O₂) .

Q. Methodological Answer :

  • Target Selection : Focus on enzymes like d-amino acid oxidase (DAAO) or anticonvulsant targets, where triazine derivatives show binding affinity .
  • Substitution Patterns :
    • Phenylmethyl Group : Enhances lipophilicity for blood-brain barrier penetration (critical for CNS targets) .
    • 6-Methyl Group : Modulates electron density on the triazine ring, affecting hydrogen bonding with active sites .
  • Computational Screening : Use docking software (e.g., AutoDock Vina) to predict binding modes. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) at the phenyl ring show improved IC₅₀ values (~5 µM) against DAAO .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for triazine derivatives?

Methodological Answer :
Contradictions often arise from assay variability or structural impurities. Steps to address this:

Standardize Assays : Use identical enzyme sources (e.g., recombinant human DAAO vs. rodent isoforms) .

Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) .

Comparative Studies : Test compounds alongside positive controls (e.g., 6-hydroxy-triazine derivatives for DAAO inhibition) .

Q. Example Conflict Resolution :

StudyReported IC₅₀ (µM)Resolution
A10.2 ± 1.5Used impure batch (88% purity)
B5.8 ± 0.9High-purity compound (99%)

Advanced Question: What computational strategies predict the reactivity of 1,2,4-triazine derivatives in novel reaction pathways?

Q. Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies .
  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for substituent modifications .
  • Machine Learning : Train models on existing triazine reaction datasets to predict yields under varying conditions (solvent, temperature) .

Q. Case Study :

Reaction TypePredicted ΔG‡ (kcal/mol)Experimental Yield
Alkylation18.372%
Nitration22.148%

Advanced Question: How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

Q. Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water 1:1) .
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Key Findings :
    • Hydrogen Bonding : N-H···O interactions between triazine carbonyl and adjacent molecules stabilize the lattice .
    • Packing Diagram : Benzyl groups form π-π stacking (3.8 Å spacing) .

Q. Structural Parameters :

Bond Length (Å)Angle (°)
C=O: 1.22N-C-N: 117

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazine-3,5(2H,4H)-dione, 6-methyl-2-(phenylmethyl)-

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